3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

描述

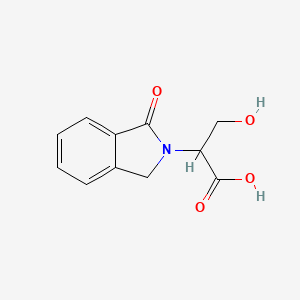

Chemical Structure and Key Properties 3-Hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (IUPAC name) is a heterocyclic compound featuring an isoindole-1-one core fused with a hydroxypropanoic acid moiety. Its molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . The compound exhibits a planar isoindolone ring system (1-oxo-1,3-dihydro-2H-isoindol-2-yl) attached to a propanoic acid chain substituted with a hydroxyl group at the β-position. This structural motif is critical for its physicochemical and biological interactions, including hydrogen bonding and enzyme inhibition .

Synthesis and Applications The synthesis of related isoindolone derivatives often involves cyclization reactions or coupling of preformed isoindolone intermediates with carboxylic acid derivatives. For example, 3-hydroxy-2-phenyl-2,3-dihydro-1H-benzo[e]isoindol-1-one (a structural analog) is synthesized via nucleophilic substitution or condensation reactions under acidic conditions .

属性

IUPAC Name |

3-hydroxy-2-(3-oxo-1H-isoindol-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c13-6-9(11(15)16)12-5-7-3-1-2-4-8(7)10(12)14/h1-4,9,13H,5-6H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPWNTEGMFQBKPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C(CO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid typically involves the reaction of isoindole derivatives with appropriate reagents under controlled conditions. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of methanesulfonic acid under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their conversion into the final product. The specific conditions and reagents used can vary depending on the desired yield and purity of the compound.

化学反应分析

Types of Reactions

3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic substitution reactions can occur due to the presence of the isoindole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted isoindole derivatives.

科学研究应用

3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

相似化合物的比较

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogs and their modifications:

Anti-Inflammatory and Analgesic Activity

- This compound and its phenyl-substituted analogs (e.g., Isindone) exhibit moderate COX-2 inhibition, reducing prostaglandin synthesis in vitro .

- 3-(4-Hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid shows enhanced solubility and bioavailability compared to the parent compound due to the polar 4-hydroxyphenyl group .

Kinase Inhibition

- 2-(4,5,6,7-Tetraiodo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid demonstrates potent inhibition of leucyl-tRNA synthetase (IC₅₀ = 0.15 µM), attributed to iodine-mediated steric and electronic effects on the isoindole ring .

Metabolic Stability

- 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid exhibits reduced metabolic degradation compared to the 1-oxo derivative, likely due to increased ring rigidity from the dioxo modification .

Physicochemical Properties

| Property | Parent Compound | 3-Thienyl Analog | Tetraiodo Derivative |

|---|---|---|---|

| LogP (Lipophilicity) | 1.2 (moderate) | 2.8 (high) | 3.5 (very high) |

| Aqueous Solubility (mg/mL) | 12.5 | 5.8 | <0.1 |

| pKa | 3.1 (carboxylic acid) | 3.0 (carboxylic acid) | 2.8 (carboxylic acid) |

生物活性

3-Hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C₁₁H₁₁NO₄, with a molar mass of approximately 235.24 g/mol. Its structure features a hydroxyl group at the 3-position and a 1-oxo-1,3-dihydro-2H-isoindole moiety at the 2-position, contributing to its unique chemical properties and biological activities .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Fischer Indole Synthesis : Involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions.

- Reflux Conditions : The reaction is often conducted under reflux to enhance yield and purity.

These methods require optimization for specific applications in medicinal chemistry .

Antioxidant Properties

Research indicates that compounds structurally similar to this compound exhibit significant antioxidant activity. For instance, derivatives evaluated using the DPPH radical scavenging method showed high radical scavenging abilities, suggesting potential for use in formulations aimed at reducing oxidative stress .

Antiviral and Anticancer Activities

Preliminary studies suggest that isoindole derivatives can exhibit antiviral and anticancer properties. The mechanisms may involve:

- Inhibition of Viral Replication : Compounds may interfere with viral enzymes or receptors.

- Induction of Apoptosis : Some derivatives have been shown to trigger programmed cell death in cancer cells.

These activities position this compound as a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, potentially offering therapeutic benefits in inflammatory diseases .

Case Studies

Several studies have explored the biological effects of isoindole derivatives:

- Study on Antioxidant Activity : A study measured the DPPH radical scavenging ability of various isoindole derivatives, including those related to 3-hydroxy compounds. Results indicated that certain modifications enhanced antioxidant effects significantly compared to standard antioxidants like ascorbic acid .

- Anticancer Research : A case study demonstrated that specific isoindole derivatives induced apoptosis in human cancer cell lines through mitochondrial pathways, suggesting a mechanism for their anticancer activity .

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Isoindole Derivative A | C₁₁H₁₁NO₄ | Antioxidant, Anticancer |

| Isoindole Derivative B | C₁₂H₁₃N₂O₄ | Anti-inflammatory |

| 3-Hydroxy Compound C | C₁₂H₁₃N₂O₅ | Antiviral |

This table illustrates how this compound compares with other biologically active compounds within its class .

常见问题

Q. What are the recommended synthetic routes for 3-hydroxy-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, and how can stereochemical purity be ensured?

Synthesis of isoindolinone-propanoic acid derivatives typically involves cyclocondensation of substituted phthalic anhydrides with amino acids or coupling reactions using activated esters. For example, structurally similar compounds, such as indobufen derivatives, are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the isoindolinone core . To ensure stereochemical purity, chiral HPLC or enzymatic resolution methods are recommended, as seen in studies of enantiomerically pure isoindolinone derivatives .

Q. What analytical techniques are critical for characterizing the molecular structure and hydrogen-bonding interactions of this compound?

Single-crystal X-ray diffraction is the gold standard for resolving stereochemistry and intermolecular interactions. For example, (2R/2S)-2-(1-oxo-1,3-dihydroisoindol-2-yl)-3-phenylpropanoic acid was analyzed via X-ray crystallography to identify C–H···O hydrogen bonds and π-π stacking, which stabilize its solid-state structure . Complementary techniques include NMR (e.g., H, C, and 2D COSY) to confirm regiochemistry and FT-IR to detect carbonyl stretching vibrations.

Q. How can solubility and stability be optimized for in vitro assays?

Solubility challenges in aqueous buffers are common for isoindolinone derivatives. Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation can improve solubility without destabilizing the compound. Stability studies under varying pH (e.g., 4–9) and temperature conditions (4°C to 37°C) should precede assay design, with HPLC monitoring for degradation products .

Advanced Research Questions

Q. What experimental strategies are used to evaluate the compound’s inhibitory activity against protein kinases or other enzymatic targets?

Kinase inhibition assays (e.g., ATP-competitive binding) are critical. For example, tetraiodo-isoindolinone-propanoic acid derivatives showed IC values of 0.15–0.3 µM against leucyl-tRNA synthetase, with selectivity validated against kinases like DYRK1a and CDK5 using radiometric or fluorescence-based assays . Dose-response curves and kinetic studies (e.g., determination via Lineweaver-Burk plots) are recommended to confirm mechanism of action.

Q. How do structural modifications (e.g., halogenation or stereochemistry) impact biological activity and target selectivity?

Halogenation at the isoindolinone ring (e.g., tetraiodo substitution) enhances steric bulk and electron-withdrawing effects, improving binding affinity to hydrophobic enzyme pockets. Stereochemistry also plays a role: R-enantiomers of related compounds exhibit higher potency due to optimized hydrogen-bonding geometry with catalytic residues . Computational docking (e.g., AutoDock Vina) paired with site-directed mutagenesis can validate key interactions.

Q. What methodologies resolve contradictions in reported IC50_{50}50 values across studies?

Discrepancies often arise from assay conditions (e.g., ATP concentration, buffer composition). Normalize data using reference inhibitors (e.g., staurosporine for kinases) and validate via orthogonal assays (e.g., SPR for binding affinity). Meta-analyses of structurally analogous compounds, such as ATP-competitive isoindolinone derivatives, can contextualize outliers .

Q. How can crystallography guide the design of derivatives with improved pharmacokinetic properties?

Crystal structures of target proteins bound to the compound (e.g., EGFR kinase domain complexes) reveal binding modes and steric clashes. For example, substitutions at the propanoic acid moiety can reduce metabolic clearance by cytochrome P450 enzymes, as demonstrated in allosteric inhibitor studies . MD simulations (e.g., GROMACS) further predict solubility and membrane permeability.

Methodological Notes

- Synthesis : Prioritize microwave-assisted or flow chemistry for reduced reaction times and improved yields .

- Toxicity Screening : Use zebrafish embryos or HepG2 cells for preliminary cytotoxicity profiling, referencing OECD guidelines .

- Data Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for structural and assay datasets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。